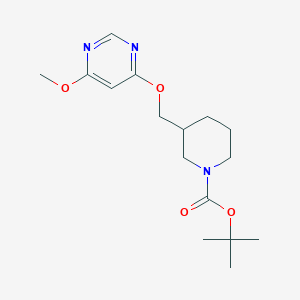

tert-Butyl 3-(((6-methoxypyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate

Description

tert-Butyl 3-(((6-methoxypyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate is a piperidine-based small molecule featuring a tert-butyl carbamate group and a methoxypyrimidinyl ether substituent. Its structure combines a six-membered piperidine ring with a pyrimidine moiety, which may confer unique electronic and steric properties critical for biological interactions or synthetic utility.

Properties

IUPAC Name |

tert-butyl 3-[(6-methoxypyrimidin-4-yl)oxymethyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O4/c1-16(2,3)23-15(20)19-7-5-6-12(9-19)10-22-14-8-13(21-4)17-11-18-14/h8,11-12H,5-7,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDRPHFPLLCCZEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)COC2=NC=NC(=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(((6-methoxypyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and the pyrimidine moiety. One common method involves the use of Suzuki-Miyaura coupling reactions to form the carbon-carbon bonds between the aromatic rings . The reaction conditions often include the use of palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(((6-methoxypyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Pharmaceutical Development

The compound serves as an important intermediate in the synthesis of various pharmacologically active agents. It is particularly noted for its potential in developing inhibitors targeting specific kinases involved in disease processes, such as cancer and malaria.

Case Study: Kinase Inhibition

Research has indicated that derivatives of pyrimidine compounds, including those related to tert-butyl 3-(((6-methoxypyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate, exhibit inhibitory activity against Plasmodium falciparum kinases, specifically PfGSK3 and PfPK6. These kinases are critical for the survival and proliferation of the malaria parasite, making such compounds valuable in antimalarial drug discovery efforts .

Antiviral Activity

The structural characteristics of this compound suggest potential antiviral properties. Compounds with similar structures have shown activity against viruses such as Herpes simplex virus and Poliovirus, indicating that further exploration of this compound could lead to effective antiviral agents .

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrimidine derivatives. The compound is hypothesized to interact with cellular pathways involved in tumor growth and proliferation, making it a candidate for further investigation in cancer therapeutics .

Synthesis and Modification

The synthesis of this compound involves several key steps, including the formation of the piperidine ring and the introduction of the methoxypyrimidine moiety. Variations in these synthetic pathways can lead to derivatives with enhanced biological activity or improved pharmacokinetic properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(((6-methoxypyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Heterocyclic Ring

Pyridine vs. Pyrimidine Derivatives

- tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (C₁₅H₂₃N₃O₂): Contains a pyridine ring (electron-deficient aromatic system) instead of pyrimidine. Features an amino substituent at the 4-position of the piperidine ring, which may enhance solubility but introduce reactivity differences.

- tert-Butyl 4-((2-chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate (CAS 1289386-94-2): Differs by chloro and methyl substituents on the pyrimidine ring. Methyl groups may improve lipophilicity. Commercial availability noted (Hairui Chem) .

Halogen-Substituted Analogs

tert-Butyl 3-(((6-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate (C₁₆H₂₃BrN₂O₃) :

- tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: Pyrrolidine (5-membered ring) instead of piperidine reduces conformational flexibility.

Physicochemical Properties

Key Observations :

- Methoxy groups (electron-donating) in the target compound may reduce electrophilicity compared to chloro or bromo substituents.

Biological Activity

The compound tert-Butyl 3-(((6-methoxypyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate , designated as compound 1 , is a derivative of piperidine and pyrimidine that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C₁₅H₂₃N₃O₄

CAS Number : 1353972-94-7

The structure of compound 1 incorporates a tert-butyl group, a piperidine ring, and a methoxypyrimidine moiety, which are believed to contribute to its biological activities.

Antimicrobial Activity

Recent studies have indicated that derivatives of piperidine, including compound 1, exhibit significant antimicrobial properties. For instance, research on related piperidinothiosemicarbazones has shown promising results against Mycobacterium tuberculosis (M. tuberculosis), with minimum inhibitory concentrations (MICs) ranging from 0.5 to 512 μg/mL . Although specific data for compound 1 is limited, its structural similarity suggests potential effectiveness in inhibiting bacterial growth.

Anti-inflammatory Effects

Pyrimidine derivatives have been extensively studied for their anti-inflammatory properties. A review highlighted that certain pyrimidine compounds demonstrated substantial inhibition of COX-2 activity, a key enzyme in the inflammatory process. The IC₅₀ values for some derivatives were reported to be competitive with standard anti-inflammatory drugs like celecoxib . While direct studies on compound 1 are lacking, the presence of the pyrimidine moiety suggests it may possess similar anti-inflammatory effects.

Antitumor Activity

The antitumor potential of piperidine derivatives has been documented in various studies. For example, compounds containing similar structural features have shown cytotoxic effects against cancer cell lines, including murine leukemia cells . The mechanism often involves the induction of apoptosis or inhibition of cell proliferation pathways. Although specific data on compound 1's antitumor activity is not available, its structural components warrant further investigation in this area.

The biological activity of compound 1 can be attributed to several mechanisms:

- Enzyme Inhibition : The methoxypyrimidine group may interact with target enzymes involved in cellular proliferation and inflammation.

- Receptor Modulation : The piperidine ring can influence receptor binding affinity, potentially modulating neurotransmitter systems or inflammatory responses.

- Structural Stability : The tert-butyl group enhances lipophilicity, which may improve cellular uptake and bioavailability.

Table 1: Summary of Biological Activities Related to Piperidine Derivatives

| Compound Name | Biological Activity | MIC (μg/mL) | Reference |

|---|---|---|---|

| Compound 1 | Antimicrobial | TBD | |

| DMK-20 | Tuberculostatic | 2 | |

| Variolin B | Antitumor | TBD | |

| Pyrimidine Derivative | Anti-inflammatory | 0.04 |

Notable Research Findings

- Antimicrobial Efficacy : A study demonstrated that piperidine derivatives exhibited varying degrees of activity against M. tuberculosis strains, indicating that structural modifications significantly influence their efficacy .

- Anti-inflammatory Studies : Pyrimidine derivatives were shown to effectively inhibit COX-2 activity in vitro, suggesting potential therapeutic applications in inflammatory diseases .

- Cytotoxicity Against Cancer Cells : Compounds similar to compound 1 have shown promise in inducing apoptosis in cancer cell lines, warranting further exploration into their mechanisms and therapeutic potential .

Q & A

Q. What are the optimal synthetic routes for preparing tert-Butyl 3-(((6-methoxypyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring. Key steps include:

- Nucleophilic substitution : Reacting tert-butyl piperidine derivatives with a methoxypyrimidinyl-oxymethyl group under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).

- Protection/deprotection strategies : Use of Boc (tert-butoxycarbonyl) groups to stabilize intermediates .

- Purification : Silica gel column chromatography (hexane/ethyl acetate gradients) to isolate the final product .

Yield optimization requires precise stoichiometric control of reagents and inert atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical peaks/data should researchers prioritize?

- Methodological Answer :

- NMR : Focus on ¹H NMR (δ 1.4–1.5 ppm for tert-butyl protons, δ 3.8–4.2 ppm for methoxy and oxymethyl groups) and ¹³C NMR (δ 80–85 ppm for Boc carbonyl, δ 160–165 ppm for pyrimidine carbons) .

- HPLC-MS : Confirm molecular weight ([M+H]⁺ expected at ~365.4 Da) and purity (>95% by reverse-phase C18 column) .

- FT-IR : Key stretches include C=O (~1680–1720 cm⁻¹) and C-O-C (~1100–1250 cm⁻¹) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use respiratory protection if handling powders .

- Ventilation : Conduct reactions in a fume hood due to potential volatile byproducts .

- Waste Management : Segregate organic waste containing tert-butyl or pyrimidine moieties for specialized disposal .

Advanced Research Questions

Q. How does the steric and electronic environment of the tert-butyl group influence the compound’s reactivity in catalytic applications?

- Methodological Answer : The tert-butyl group provides steric bulk, shielding the piperidine nitrogen and altering reaction pathways:

- Steric effects : Inhibit nucleophilic attacks on the Boc-protected amine, favoring selective functionalization at the pyrimidine oxygen .

- Electronic effects : Electron-donating tert-butyl groups stabilize adjacent carbocations in acid-catalyzed reactions. Computational modeling (DFT) can predict charge distribution and reactive sites .

Q. What strategies resolve contradictions in reported biological activity data for this compound, particularly in enzyme inhibition assays?

- Methodological Answer : Discrepancies may arise from:

- Assay conditions : Validate buffer pH (e.g., phosphate vs. Tris buffers) and ionic strength, which affect pyrimidine ring protonation .

- Impurity interference : Use HPLC-MS to rule out byproducts (e.g., de-Boc derivatives) that may skew IC₅₀ values .

- Positive controls : Include known inhibitors (e.g., staurosporine for kinase assays) to calibrate activity thresholds .

Q. How can researchers assess the compound’s stability under varying storage conditions (e.g., temperature, light exposure)?

- Methodological Answer :

- Accelerated stability studies : Store aliquots at 4°C, –20°C, and room temperature (25°C) for 1–6 months. Monitor degradation via HPLC .

- Light sensitivity : Compare NMR spectra of light-exposed vs. dark-stored samples; UV-Vis spectroscopy tracks pyrimidine ring photodegradation .

- Humidity control : Use desiccants to prevent hydrolysis of the Boc group .

Experimental Design & Troubleshooting

Q. What are common pitfalls in scaling up the synthesis of this compound, and how can they be mitigated?

- Methodological Answer :

- Exothermic reactions : Use jacketed reactors with controlled cooling during methoxypyrimidine coupling .

- Low yields at scale : Optimize solvent volume (avoid excessive DMF) and switch to flow chemistry for improved mixing .

- Crystallization issues : Seed with pure product or use anti-solvents (e.g., water) to induce crystallization .

Q. How can computational tools (e.g., molecular docking) predict this compound’s interaction with biological targets?

- Methodological Answer :

- Ligand preparation : Generate 3D conformers (e.g., using Open Babel) and assign partial charges .

- Docking software : Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., kinases). Prioritize poses with hydrogen bonds between the pyrimidine oxygen and active-site residues .

- Validation : Compare docking scores with experimental IC₅₀ data to refine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.